

# An In-depth Technical Guide to 2,10-Dodecadiyne: Structure, Properties, and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,10-Dodecadiyne

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## Abstract

**2,10-Dodecadiyne** is a linear hydrocarbon featuring two internal triple bonds. This guide provides a comprehensive overview of its chemical structure, known physical properties, and a proposed synthetic pathway. Due to the limited availability of published data, this document also highlights areas where further research is required, particularly concerning spectroscopic characterization and potential biological activity. The information herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar long-chain diynes in medicinal chemistry and materials science.

## Chemical Structure and Properties

**2,10-Dodecadiyne**, with the empirical formula  $C_{12}H_{18}$ , is a twelve-carbon chain alkadiyne.<sup>[1]</sup><sup>[2]</sup> The triple bonds are located at the second and tenth positions along the chain, making it a non-conjugated diyne. The presence of these alkyne functional groups provides sites for various chemical modifications, making it a potentially useful building block in organic synthesis.

## Chemical Structure:

The IUPAC name for this compound is dodeca-2,10-diyne.<sup>[3]</sup>

Molecular Structure Visualization:

Caption: Chemical structure of **2,10-dodecadiyne**.

## Physical and Chemical Properties:

A summary of the known physical and chemical properties of **2,10-dodecadiyne** is presented in the table below. It is important to note that comprehensive experimental data for this compound is scarce in publicly available literature.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>18</sub>	[1][2]
Molecular Weight	162.27 g/mol	[1]
CAS Number	31699-38-4	[1]
Boiling Point	103-104 °C at 8 mmHg	[4]
Density	0.839 g/cm <sup>3</sup> (Predicted)	[5]
Flash Point	83.7 °C	[5]
Melting Point	Not Available	[5]
Solubility	Not Available	
Refractive Index	1.4700	

## Spectroscopic Data

As of the latest literature review, detailed experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **2,10-dodecadiyne** has not been published. For researchers synthesizing this compound, the following are expected characteristic signals:

- <sup>1</sup>H NMR: Signals corresponding to the methyl protons adjacent to the triple bonds, and multiple signals for the methylene protons in the central aliphatic chain.
- <sup>13</sup>C NMR: Resonances for the sp-hybridized carbons of the alkyne groups, as well as signals for the methyl and methylene carbons.

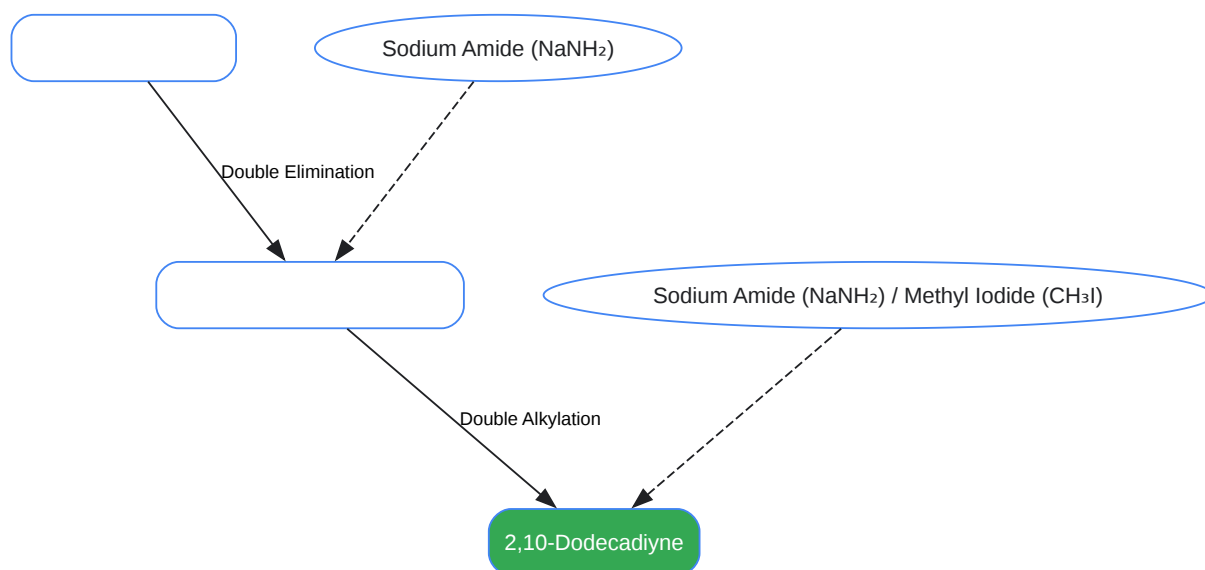
- IR Spectroscopy: A characteristic, though potentially weak,  $\text{C}\equiv\text{C}$  stretching vibration around  $2200\text{-}2260\text{ cm}^{-1}$ .
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of  $162.27\text{ g/mol}$ .

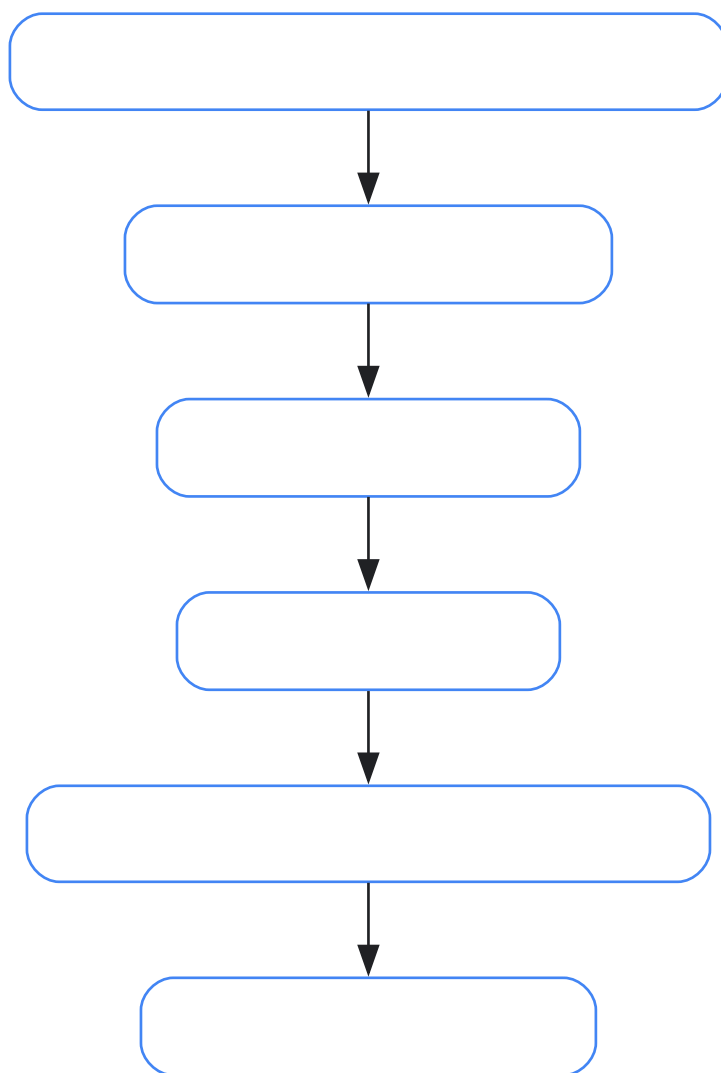
## Synthesis of 2,10-Dodecadiyne

A specific, detailed experimental protocol for the synthesis of **2,10-dodecadiyne** is not readily available in the scientific literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of long-chain alkynes. One common and effective method involves the alkylation of a smaller terminal alkyne.

### Proposed Synthetic Pathway:

A potential two-step synthesis starting from a commercially available dihalide and a terminal alkyne is outlined below.





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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)